molecular formula C17H14F6O3S2 B13902563 (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate

(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate

Cat. No.: B13902563
M. Wt: 444.4 g/mol
InChI Key: SJHJDXWPGOZXHK-UHFFFAOYSA-M
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Description

(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is a complex organic compound that features a sulfanium ion paired with a trifluoromethanesulfonate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate typically involves the reaction of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfide with a suitable oxidizing agent to form the sulfanium ion. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trifluoromethanesulfonate counterion is introduced through a subsequent ion exchange process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfanium ion can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can be used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to modulate enzyme activity or interact with specific molecular targets.

Industry

In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecule and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfanium salts and trifluoromethanesulfonate derivatives. Examples include:

  • (4-Methylphenyl)-phenylsulfanium;trifluoromethanesulfonate
  • (3,3,3-Trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate

Uniqueness

(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is unique due to the presence of both the (4-Methylphenyl)-phenyl and (3,3,3-trifluoroprop-1-enyl) groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H14F6O3S2

Molecular Weight

444.4 g/mol

IUPAC Name

(4-methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate

InChI

InChI=1S/C16H14F3S.CHF3O3S/c1-13-7-9-15(10-8-13)20(12-11-16(17,18)19)14-5-3-2-4-6-14;2-1(3,4)8(5,6)7/h2-12H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

SJHJDXWPGOZXHK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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